molecular formula C9H9ClO4S B2467516 Methyl 2-(chlorosulfonyl)-6-methylbenzoate CAS No. 139665-75-1

Methyl 2-(chlorosulfonyl)-6-methylbenzoate

Cat. No.: B2467516
CAS No.: 139665-75-1
M. Wt: 248.68
InChI Key: TWTIKIBYZKYPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(chlorosulfonyl)-6-methylbenzoate is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a methyl ester group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(chlorosulfonyl)-6-methylbenzoate can be synthesized through the chlorosulfonation of methyl 6-methylbenzoate. The reaction typically involves the use of chlorosulfonic acid as the chlorosulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The reaction is carefully monitored to maintain optimal temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chlorosulfonyl)-6-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Tin(II) chloride, hydrogen gas

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products:

    Sulfonamides: Formed from the reaction with amines

    Sulfonate Esters: Formed from the reaction with alcohols

    Carboxylic Acids: Formed from the hydrolysis of the ester group

Scientific Research Applications

Methyl 2-(chlorosulfonyl)-6-methylbenzoate is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)-6-methylbenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

  • Methyl 2-(chlorosulfonyl)benzoate
  • Methyl 4-(chlorosulfonyl)benzoate
  • Methyl 2-(chlorosulfonyl)-4-methylbenzoate

Comparison: Methyl 2-(chlorosulfonyl)-6-methylbenzoate is unique due to the position of the chlorosulfonyl group on the benzene ring. This positional difference can influence the reactivity and the types of reactions the compound undergoes. For example, the presence of the methyl group at the 6-position can provide steric hindrance, affecting the compound’s reactivity compared to its analogs.

Properties

IUPAC Name

methyl 2-chlorosulfonyl-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-6-4-3-5-7(15(10,12)13)8(6)9(11)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTIKIBYZKYPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The methyl 6-methylanthranilate so prepared (4.23 g, 0.026 mol) was dissolved in 25 ml of acetic acid and the solution cooled to 0° C. Concentrated hydrochloric acid (45 ml) was added to produce a tan slurry. A solution of 1.89 g (0.027 mol) of sodium nitrite in 8 ml water was added dropwise with stirring, the resulting orange solution was stirred at 0° C. for 1 hour and then added in 6 portions to a mixture of 2.18 g (0.013 mol) of cuptic chloride dihydrate and sulfur dioxide (6.3 g) in 33 ml of acetic acid and 6 ml of water at 0° C. The dark green solution was stirred at room temperature overnight, poured into 300 ml of ice-water, and the solid which separated was collected and dried by suction to provide 1.11 g of methyl 2-chlorosulfonyl-6-methylbenzoate which was immediately added to 100 ml of ice cold ammonium hydroxide and stirred at room temperature overnight. The solution was acidified to pH 1 with concentrated hydrochloric acid, and the resulting precipitate was collected and air-dried to provide 729 mg (12%) of 4-methylsaccharin, mp 224°-226° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
1.89 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
chloride dihydrate
Quantity
2.18 g
Type
reactant
Reaction Step Four
Quantity
6.3 g
Type
reactant
Reaction Step Four
Quantity
33 mL
Type
solvent
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The methyl 6-methylanthranilate so prepared (4.23 g, 0.026 mol) was dissolved in 25 ml of acetic acid and the solution cooled to 0° C. Concentrated hydrochloric acid (45 ml) was added to produce a tan slurry. A solution of 1.89 g (0.027 mol) of sodium nitrite in 8 ml water was added dropwise with stirring, the resulting orange solution was stirred at 0° C. for 1 hour and then added in 6 portions to a mixture of 2.18 g (0.013 mol) of cupric chloride dihydrate and sulfur dioxide (6.3 g) in 33 ml of acetic acid and 6 ml of water at 0° C. The dark green solution was stirred at room temperature overnight, poured into 300 ml of ice-water, and the solid which separated was collected and dried by suction to provide 1.11 g of methyl 2-chlorosulfonyl-6-methylbenzoate which was immediately added to 100 ml of ice cold ammonium hydroxide and stirred at room temperature overnight. The solution was acidified to pH 1 with concentrated hydrochloric acid, and the resulting precipitate was collected and air-dried to provide 729 mg (12%) of 4-methylsaccharin, mp 224°-226° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
1.89 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
[Compound]
Name
cupric chloride dihydrate
Quantity
2.18 g
Type
reactant
Reaction Step Four
Quantity
6.3 g
Type
reactant
Reaction Step Four
Quantity
33 mL
Type
solvent
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.